Ethyl 2-cyclopentylpyrimidine-5-carboxylate

Description

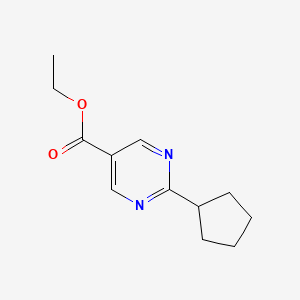

Ethyl 2-cyclopentylpyrimidine-5-carboxylate is a pyrimidine derivative featuring a cyclopentyl substituent at the 2-position and an ethyl ester group at the 5-position. The cyclopentyl moiety introduces steric bulk and moderate lipophilicity, while the ester group enhances solubility in organic solvents. Pyrimidine derivatives are widely used in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity .

Properties

Molecular Formula |

C12H16N2O2 |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

ethyl 2-cyclopentylpyrimidine-5-carboxylate |

InChI |

InChI=1S/C12H16N2O2/c1-2-16-12(15)10-7-13-11(14-8-10)9-5-3-4-6-9/h7-9H,2-6H2,1H3 |

InChI Key |

QJOKKOQQNKEXNW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1)C2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyclopentylpyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2,4-dichloropyrimidine-5-carboxylate with cyclopentylamine. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the substitution of the chlorine atoms with the cyclopentyl group. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyclopentylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The ethyl ester group and the cyclopentyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

Ethyl 2-cyclopentylpyrimidine-5-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

Biology: The compound may be studied for its potential biological activity, including antimicrobial or antiviral properties.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-cyclopentylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 2-position of the pyrimidine ring critically influences electronic, steric, and solubility properties:

- Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 304693-64-9): Substituent: Trifluoromethyl (electron-withdrawing). Molecular Formula: C₈H₇F₃N₂O₂; Molecular Weight: 220.15 g/mol. The CF₃ group enhances lipophilicity and metabolic stability, making it common in drug design.

Ethyl 2-methylpyrimidine-5-carboxylate (CAS 2134-38-5) :

- Ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate (CAS 857283-62-6): Substituent: Chloro (electron-withdrawing) and dimethyl. Molecular Formula: C₉H₁₁ClN₂O₂; Molecular Weight: 226.65 g/mol. The chloro group acts as a leaving group, enabling nucleophilic substitution reactions.

Ethyl 2-cyclopentylpyrimidine-5-carboxylate (Hypothetical) :

- Substituent: Cyclopentyl (bulky alkyl, electron-donating).

- Estimated Molecular Formula: C₁₂H₁₆N₂O₂; Molecular Weight: 220.27 g/mol.

- The cyclopentyl group likely reduces aqueous solubility compared to methyl analogs but improves lipid membrane permeability. Its steric bulk may hinder reactions at the 2-position .

Data Table: Key Structural Analogs

Biological Activity

Ethyl 2-cyclopentylpyrimidine-5-carboxylate is a heterocyclic compound characterized by its unique structural features, including a cyclopentyl group and a pyrimidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

- Molecular Formula : C11H13N2O2

- CAS Number : 24922-00-7

- Structural Features : The compound contains a pyrimidine ring substituted at the 2-position with a cyclopentyl group and at the 5-position with an ethyl ester of a carboxylic acid, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:

- Biginelli Reaction : A condensation reaction involving aldehydes, urea, and β-keto esters.

- Alkylation Reactions : Utilizing cyclopentyl halides to introduce the cyclopentyl group onto the pyrimidine scaffold.

Biological Activity

This compound has shown various biological activities, primarily in the following areas:

Antitumor Activity

Research indicates that compounds with similar structures exhibit antitumor properties. This compound may inhibit tumor cell proliferation through mechanisms involving:

- Cell Cycle Arrest : Inducing G1 or G2/M phase arrest in cancer cells.

- Apoptosis Induction : Triggering programmed cell death pathways.

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes involved in cancer progression, such as:

- Kinases : Enzymes that play pivotal roles in signaling pathways related to cell growth and survival.

Case Studies and Research Findings

-

In Vitro Studies : Preliminary studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

-

Mechanistic Insights : Further investigations using Western blotting and flow cytometry have revealed that treatment with this compound leads to:

- Increased expression of pro-apoptotic markers (e.g., Bax).

- Decreased expression of anti-apoptotic markers (e.g., Bcl-2).

Comparative Analysis with Similar Compounds

A comparative analysis with other pyrimidine derivatives highlights the unique biological profile of this compound:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| Ethyl 4-amino-pyrimidine-5-carboxylate | 65195-35-9 | 0.85 | Contains an amino group at position 4 |

| Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate | 304693-64-9 | 0.83 | Trifluoromethyl group enhances lipophilicity |

| Ethyl 4-methylpyrimidine-5-carboxylate | 110960-73-1 | 0.82 | Methyl substitution at position 4 |

This compound stands out due to its cyclopentyl substituent, which may influence both its physical properties and biological activity compared to other more common substitutions found in similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.